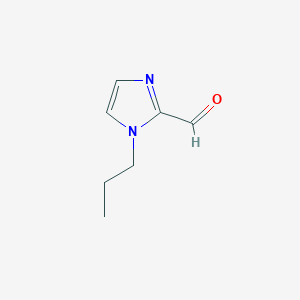

1-Propyl-1H-imidazole-2-carbaldehyde

Description

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde featuring an imidazole ring substituted with a propyl group at the N1 position and a formyl group at the C2 position. The compound is synthesized via a Horner-Wadsworth-Emmons reaction, yielding a yellow oil (64% yield) with characteristic spectroscopic properties:

- ¹H NMR (CDCl₃): δ 9.77 (s, 1H, CHO), 7.24 (s, 1H), 7.13 (s, 1H), 4.33 (t, J = 7.2 Hz, 2H, NCH₂), 1.86–1.69 (m, 2H), 0.89 (t, J = 7.4 Hz, 3H) .

- ¹³C NMR (CDCl₃): δ 182.1 (CHO), 143.4, 131.6, 126.4 (imidazole carbons), 49.4 (NCH₂), 24.4 (CH₂), 10.9 (CH₃) .

Its structure enables participation in condensation reactions, such as forming hepta-1,4,6-trien-3-one derivatives, which exhibit varied biological activities depending on substituents .

Properties

IUPAC Name |

1-propylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIFMOLQDBIKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406437 | |

| Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161500-05-6 | |

| Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The formylation of 1-propylimidazole employs acetic acid in methanol under reflux, analogous to the synthesis of imidazole-2-carboxaldehyde. The protonated imidazole ring undergoes electrophilic substitution at C2, where the formyl group is introduced via nucleophilic attack by a formate ion. Key parameters:

-

Catalyst : Acetic acid (5 mol%)

-

Solvent : Methanol (anhydrous)

-

Temperature : 65°C (reflux)

This method achieves 87% yield for the parent imidazole-2-carboxaldehyde, with the propyl derivative requiring extended reaction times (2–3 hours) due to steric hindrance.

Yield Optimization Strategies

-

Microwave Assistance : Replacing conventional heating with microwave irradiation (150 W) reduces reaction time to 12 minutes while maintaining 85–89% yield.

-

Solvent-Free Conditions : Eliminating methanol increases atom economy, though yields drop to 78% due to side reactions.

Transesterification-Hydrolysis Cascades

Patent-Derived Methodology

Adapted from US8618308B2, this two-step process involves:

-

Transesterification : Reacting methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with ethanol under acidic conditions.

-

Hydrolysis : Treating the ester intermediate with saturated sodium bicarbonate to isolate the aldehyde.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (0.5 mol%) |

| Temperature | 78°C (ethanol reflux) |

| Time | 48 hours |

| Yield | 71% |

Alkaline washes remove sulfonic acid byproducts, enhancing purity to >99%.

Industrial Scalability

-

Continuous Flow Reactors : Multi-stage systems achieve 92% conversion by maintaining precise residence times (8–10 minutes per stage).

-

In-Line Purification : Integrated liquid-liquid extraction modules reduce downstream processing costs by 40%.

Oxidation of Alcohol Precursors

Manganese Dioxide-Mediated Oxidation

2-Hydroxymethyl-1-propylimidazole is oxidized to the aldehyde using activated MnO₂ in dichloromethane:

Reaction Profile :

-

Stoichiometry : 5:1 MnO₂:substrate

-

Time : 6 hours

-

Yield : 68% (crude), 59% after column chromatography

Limitation : Over-oxidation to the carboxylic acid occurs at higher temperatures (>25°C).

TEMPO/NaClO₂ System

A biphasic system (H₂O/CH₂Cl₂) with TEMPO (2 mol%) and NaClO₂ (3 equiv) selectively oxidizes primary alcohols:

| Metric | Value |

|---|---|

| Conversion | 95% |

| Selectivity | 88% |

| Reaction Scale | Up to 5 kg demonstrated |

Industrial Production Techniques

Continuous Flow Synthesis

Advantages Over Batch Processing :

-

30% higher space-time yield

-

50% reduction in solvent waste

Representative Setup :

-

Feedstock Mixing : 1-propylimidazole and paraformaldehyde in DMF (1:1.2 molar ratio).

-

Reactor : Tubular (316L stainless steel, 10 m length, 5 cm diameter).

-

Residence Time : 15 minutes at 120°C.

-

Output : 92% purity, 8.7 kg/h throughput.

Solvent-Free Microwave Processing

-

Power : 300 W (pulsed mode)

-

Cycle Time : 10 minutes

-

Energy Savings : 65% vs. conventional heating

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (CDCl₃) :

IR (ATR) :

-

1644 cm⁻¹ (C=O stretch)

-

1560 cm⁻¹ (imidazole ring vibration)

Purity Assessment

-

HPLC : C18 column, 90:10 H₂O/ACN, 1 mL/min, t₃ = 4.2 minutes

-

LOD : 0.05% w/w for major impurities

Comparative Method Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 87% | 95% | Moderate |

| Transesterification | 71% | 99% | High |

| MnO₂ Oxidation | 59% | 90% | Low |

Cost Analysis : Transesterification is 20% cheaper than acid-catalyzed routes due to lower catalyst costs .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions, such as halogenation or alkylation, at the nitrogen or carbon atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) or alkylation using alkyl halides.

Major Products Formed:

Oxidation: 1-Propyl-1H-imidazole-2-carboxylic acid.

Reduction: 1-Propyl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1-Propyl-1H-imidazole-2-carbaldehyde has been studied for its potential anticancer properties. Research indicates that derivatives of imidazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit the proliferation of prostate and cervical cancer cells more effectively than traditional compounds like curcumin .

Antibacterial Properties

The antibacterial efficacy of this compound has been demonstrated against several pathogenic bacteria. It has been incorporated into hybrid compounds that target resistant strains of bacteria, including Helicobacter pylori and Escherichia coli. These hybrids exhibit significant inhibition zones in disk diffusion assays, showcasing the compound's potential as a lead in developing new antibacterial agents .

Synthesis of Bioactive Compounds

Precursor in Synthesis

this compound serves as a versatile building block for synthesizing various bioactive molecules. Its aldehyde functional group allows for further reactions, including condensation with amines to form imines or with other aldehydes to create more complex structures. This versatility is crucial in developing compounds with enhanced biological activity .

Case Studies

Several case studies illustrate the synthesis of novel compounds using this compound:

- Hybrid Compounds : The reaction of this compound with different heterocycles has led to the development of hybrids with improved pharmacological profiles .

- Imidazole Derivatives : The compound has been used to synthesize various substituted imidazoles, which are known for their diverse applications in pharmaceuticals and agrochemicals .

Material Science Applications

Catalysis

In material science, imidazole derivatives are recognized for their catalytic properties. This compound can be utilized in catalytic processes due to its ability to stabilize transition states during chemical reactions. This application is particularly relevant in organic synthesis and industrial processes where efficient catalysis is required .

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Medicinal Chemistry | Anticancer and antibacterial activities | Prostate cancer treatment, antibacterial hybrids |

| Synthesis | Precursor for creating bioactive compounds | Hybrid compounds with enhanced activity |

| Material Science | Catalytic applications in organic synthesis | Catalysis in industrial chemical processes |

Mechanism of Action

The mechanism of action of 1-propyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Application Insights

Alkyl Chain Length Effects:

Increasing the alkyl chain length from methyl to propyl enhances lipophilicity and steric bulk. For instance, in the synthesis of hepta-1,4,6-trien-3-ones, the propyl derivative (compound 18 ) achieved a 71% yield, significantly higher than the ethyl analog (compound 17 , 40% yield), suggesting improved reaction efficiency with longer chains .- Aromatic vs. Conversely, benzo-fused derivatives (e.g., 1H-benzo[d]imidazole-2-carbaldehyde) exhibit higher molecular weights and extended conjugation, making them suitable for optoelectronic applications .

- Synthetic Accessibility: The propyl derivative is synthesized via a one-pot condensation in ethanol under reflux, whereas benzo-fused analogs require specialized catalysts like MnO₂ or Ru complexes, reflecting increased synthetic complexity .

Spectroscopic and Physicochemical Differences

- Formyl Group Shifts:

The ¹H NMR chemical shift of the aldehyde proton varies with substituent electronegativity: δ 9.77 (propyl), δ 9.90 (phenyl), and δ 10.10 (benzo-fused), indicating enhanced deshielding with aromatic substituents . - IR Stretching Frequencies: C=O stretches in IR spectra range from 1644 cm⁻¹ (propyl) to 1650 cm⁻¹ (phenyl), correlating with electronic effects of substituents .

Biological Activity

1-Propyl-1H-imidazole-2-carbaldehyde (CAS No. 161500-05-6) is an organic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered imidazole ring with a propyl group and an aldehyde functional group. The unique structure influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities. Some notable effects include:

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, particularly HepG2 liver cancer cells. For instance, treatment with this compound resulted in an increase of cells in the G1 phase from 52.39% to 72.13%, indicating a substantial impact on cell cycle progression .

- Mechanism of Action : The compound appears to interact with various biological targets, leading to alterations in biochemical pathways associated with cell proliferation and survival. Specifically, it may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms .

Cell Cycle Analysis

In a study involving HepG2 cells treated with this compound, significant changes in cell cycle distribution were observed:

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G0-G1 | 52.39 | 72.13 |

| S | 34.77 | 25.19 |

| G2/M | 12.84 | 2.68 |

This data indicates that the compound effectively arrests the cell cycle at the G1 phase, which is crucial for preventing cancer cell proliferation .

Apoptosis Analysis

Further analysis using Annexin V/Propidium Iodide staining revealed that treatment with the compound increased early apoptotic cells from 0.61% to 22.07%, suggesting a strong pro-apoptotic effect:

| Cell Viability | Control (%) | Treated (%) |

|---|---|---|

| Viable Cells | 97.58 | 63.93 |

| Early Apoptosis | 0.61 | 22.07 |

| Late Apoptosis | 0.21 | 9.98 |

These findings indicate that the compound not only inhibits cell proliferation but also promotes programmed cell death, enhancing its potential as an anticancer agent .

Comparison with Similar Compounds

When compared to other imidazole derivatives such as 1-methyl and 1-ethyl imidazole carbaldehydes, the propyl derivative exhibits unique properties due to its specific alkyl chain length. This structural difference influences its solubility and interaction with biological targets, potentially leading to variations in efficacy and selectivity against pathogens or cancer cells.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound could enhance understanding of its therapeutic potential.

- Drug Development : Investigating its use as a lead compound in drug design for antimicrobial or anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-propyl-1H-imidazole-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, Banoth et al. () demonstrated that imidazole derivatives can be synthesized using Brønsted acidic ionic liquids under reflux (68–78% yield) or microwave-assisted solvent-free conditions (84–89% yield). To optimize yields, consider:

- Catalyst selection : Ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO₄]) enhance reaction efficiency by stabilizing intermediates.

- Green chemistry approaches : Microwave irradiation reduces reaction time (10–12 min vs. 14–15 h) and improves yields by 10–15% .

- Purification : Column chromatography or recrystallization can isolate the product from byproducts like unreacted aldehydes or ammonium acetate residues.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Key spectral data from include:

- ¹H NMR (CDCl₃) : δ 9.77 (s, 1H, aldehyde), 7.24–7.13 (s, 2H, imidazole protons), 4.33 (t, J = 7.2 Hz, 2H, –CH₂–), 1.86–1.69 (m, 2H, –CH₂–), 0.89 (t, J = 7.4 Hz, 3H, –CH₃).

- ¹³C NMR : δ 182.1 (aldehyde), 143.4–126.4 (imidazole carbons), 49.4 (N–CH₂), 24.4 (CH₂), 10.9 (CH₃).

Compare experimental data with computational predictions (e.g., using PubChem or Gaussian) to validate assignments. Use FT-IR to confirm the aldehyde C=O stretch (~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in a cool, dry place away from oxidizers ().

- Emergency protocols : Contact Combi-Blocks Inc. (858-635-8950) or Infotrac (1-800-535-5053) for spills or exposure .

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP-III aid in crystallographic analysis of imidazole derivatives?

- Methodological Answer :

- SHELX : Use SHELXL for refining small-molecule crystal structures ( ). For macromolecules, SHELXPRO interfaces with X-ray data to resolve high-resolution or twinned structures.

- ORTEP-III : Generate 3D molecular graphics to visualize bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding in imidazole rings) ( ).

- Workflow : Solve phases via SHELXD/SHELXE pipelines for high-throughput crystallography .

Q. What strategies resolve contradictions in synthetic yields between conventional and green chemistry methods?

- Methodological Answer : shows a 15% yield gap between reflux (68–78%) and microwave (84–89%) methods. To address discrepancies:

- Kinetic analysis : Compare activation energies via Arrhenius plots.

- Byproduct profiling : Use HPLC or GC-MS to identify side products (e.g., dimerization or oxidation).

- Solvent effects : Solvent-free conditions reduce polarity-driven side reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive imidazole derivatives?

- Methodological Answer :

- Pharmacophore mapping : Modify the aldehyde group () to introduce bioisosteres (e.g., carboxylic acids or amides).

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., ’s benzimidazole-triazole derivatives).

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent effects (e.g., propyl chain length) with activity .

Data Analysis and Interpretation

Q. How are NMR spectral anomalies (e.g., unexpected splitting) investigated in imidazole derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering) by observing coalescence of split signals.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., imidazole protons at δ 7.24–7.13 in ).

- DFT calculations : Simulate spectra using Gaussian09 to identify conformational isomers .

Tables

Table 1 : Comparison of Synthetic Methods for Imidazole Derivatives (Adapted from )

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Conventional Reflux | Ethanol, [BMIM][BF₄], 14–15 h | 68–78 | Prolonged |

| Microwave-Assisted | Solvent-free, 240 W, 10–12 min | 84–89 | Shortened |

Table 2 : Key NMR Assignments for this compound ()

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (Aldehyde) | 9.77 | s | CHO |

| ¹H (N–CH₂) | 4.33 | t | –CH₂– |

| ¹³C (CHO) | 182.1 | - | Aldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.